REACTION_CXSMILES
|
F[B-](F)(F)F.[O:6]=[N+:7]=[O:8].[C:9]([C:13]1[CH:14]=[CH:15][C:16]([OH:21])=[C:17]([CH:20]=1)[CH:18]=[O:19])([CH3:12])([CH3:11])[CH3:10].C(OCC)(=O)C.C([O-])(O)=O.[Na+]>C(#N)C>[C:9]([C:13]1[CH:14]=[C:15]([N+:7]([O-:8])=[O:6])[C:16]([OH:21])=[C:17]([CH:20]=1)[CH:18]=[O:19])([CH3:12])([CH3:10])[CH3:11] |f:0.1,4.5|
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.O=[N+]=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C=O)C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At −30° C
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined extracts are washed with saturated aqueous saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
TEMPERATURE
|
Details
|
40 ml concentrated acetic acid, and the resulting mixture is refluxed for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The cooled solution is poured into ice-cold water
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C=O)C1)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |